Product packaging for [2,2'-Bipyridine]-5,6-diamine(Cat. No.:)

[2,2'-Bipyridine]-5,6-diamine

Cat. No.: B13133613
M. Wt: 186.21 g/mol
InChI Key: DLDQEIUBBXKKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[2,2'-Bipyridine]-5,6-diamine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4 B13133613 [2,2'-Bipyridine]-5,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

6-pyridin-2-ylpyridine-2,3-diamine

InChI

InChI=1S/C10H10N4/c11-7-4-5-9(14-10(7)12)8-3-1-2-6-13-8/h1-6H,11H2,(H2,12,14)

InChI Key

DLDQEIUBBXKKRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C=C2)N)N

Origin of Product

United States

Research Context and Significance of 2,2 Bipyridine 5,6 Diamine in Advanced Chemical Science

Evolution of Bipyridine-Based Ligands in Advanced Systems

The journey of bipyridine-based ligands in chemistry began with the discovery of 2,2'-bipyridine (B1663995) (bpy) in 1888. nih.gov Initially, its primary application was in analytical chemistry. However, over the decades, 2,2'-bipyridine has become one of the most widely used ligands in coordination chemistry. nih.govresearchgate.net Its ability to form stable complexes with a vast array of metal ions has been fundamental to advancing our understanding of the thermodynamics, kinetics, photochemistry, and electrochemistry of metal complexes. nih.gov

The versatility of the bipyridine scaffold has led to its extensive use in the construction of supramolecular and metallosupramolecular assemblies. nih.gov Chemists soon began to modify the parent bipyridine structure by introducing various functional groups. These modifications allow for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the characteristics of the resulting metal complexes. The development of derivatives with different substituents has expanded the applications of bipyridine ligands into fields such as catalysis, materials science, and medicine. mdpi.comresearchgate.net The synthesis of chiral bipyridine ligands, for instance, has been crucial for advancements in asymmetric catalysis. hawaii.edu

Unique Structural and Electronic Attributes of the Diamine Functionality on the Bipyridine Scaffold

The introduction of diamine groups at the 5 and 6 positions of the 2,2'-bipyridine scaffold, creating [2,2'-Bipyridine]-5,6-diamine, imparts a unique set of structural and electronic characteristics to the molecule. The amine groups are electron-donating, which significantly influences the electronic properties of the bipyridine system. This electron-donating nature enhances the ligand's ability to coordinate with metal ions and can modulate the redox properties of the resulting metal complexes.

The presence of the two amine groups also provides sites for further chemical reactions. This allows for the use of this compound as a building block or "linker" in the synthesis of more complex structures, such as covalent organic frameworks (COFs). iastate.edutcichemicals.com In these materials, the diamine can react with other monomers to form extended, porous networks. The bipyridine unit within these frameworks retains its ability to chelate metal ions, leading to the development of functional materials with potential applications in catalysis and gas storage. tcichemicals.com

The structural arrangement of the diamine groups in close proximity on the bipyridine ring can also lead to specific intramolecular and intermolecular interactions, such as hydrogen bonding. These interactions can play a crucial role in directing the self-assembly of molecules and influencing the packing of the compound in the solid state.

Current Trajectories and Gaps in Academic Research on this compound

Current research on this compound is focused on harnessing its unique properties for various applications. A significant area of investigation is its use in the synthesis of novel polymers and porous materials. For example, its role as a linker in the formation of COFs is being explored to create materials with tailored porosity and functionality. iastate.edutcichemicals.com The ability of the bipyridine unit within these COFs to coordinate with metals opens up possibilities for creating heterogeneous catalysts.

Another active area of research involves the synthesis of metal complexes with this compound and the investigation of their photophysical and electrochemical properties. The electron-donating diamine groups can influence the energy levels of the molecular orbitals in these complexes, potentially leading to interesting luminescent or redox-active materials. medjchem.comdcu.ie

Despite the growing interest, there are still gaps in the academic research concerning this compound. While its use as a building block is being explored, a more systematic study of its coordination chemistry with a wider range of transition metals is needed to fully understand the influence of the diamine groups on the properties of the resulting complexes. Furthermore, while the synthesis of related diamino-bipyridine isomers has been reported, detailed comparative studies on the impact of the amine group positions on the final properties are not extensive. acs.orgresearchgate.netresearchgate.net The exploration of the full potential of this compound in applications such as sensors, molecular electronics, and medicinal chemistry remains a promising avenue for future research.

Synthetic Methodologies and Advanced Derivatization of 2,2 Bipyridine 5,6 Diamine

Conventional and Optimized Synthetic Routes to the Core Scaffold

The synthesis of [2,2'-Bipyridine]-5,6-diamine is a nuanced process that often requires a multi-step approach, beginning with the construction of the bipyridine core, followed by the introduction of the diamine functionality.

Multi-step Synthetic Strategies for this compound

A common and logical pathway to this compound involves the synthesis of a dinitro-substituted bipyridine precursor, which is subsequently reduced to the corresponding diamine. A key intermediate in this process would be 5,6-dinitro-2,2'-bipyridine. The synthesis of this precursor can be approached through the nitration of 2,2'-bipyridine (B1663995), although controlling the regioselectivity to obtain the 5,6-dinitro isomer can be challenging.

Once the 5,6-dinitro-2,2'-bipyridine is obtained, its reduction to this compound can be achieved through various established methods. Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride in concentrated hydrochloric acid or sodium dithionite (B78146) can also be effective.

Table 1: Representative Conditions for the Reduction of Dinitrobipyridines

Reducing Agent Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
H₂ 10% Pd/C Ethanol 25 12 >90
SnCl₂·2H₂O - Conc. HCl 80-100 4-6 80-90
Na₂S₂O₄ - Water/Dioxane 60-80 2-4 75-85

Note: Data is representative of general dinitrobipyridine reductions and may require optimization for the specific 5,6-isomer.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop greener synthetic routes for bipyridine derivatives. For the reduction of dinitro compounds, catalytic transfer hydrogenation presents a safer alternative to using hydrogen gas. This method often utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. The condensation reactions to form Schiff bases from diaminobipyridines, for instance, can be accelerated using microwave irradiation, often in the absence of a solvent or with a green solvent like ethanol. scirp.org

Strategies for Functionalization and Derivatization

The diamine and bipyridine core of this compound offer multiple sites for functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.

N-Functionalization of the Diamine Moiety

The amino groups at the 5 and 6 positions are nucleophilic and can readily undergo various functionalization reactions.

N-Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. The degree of acylation can often be controlled by stoichiometry, allowing for the synthesis of both mono- and di-acylated products. nih.govresearchgate.netderpharmachemica.comnih.gov These amide derivatives can exhibit altered electronic properties and may have applications as ligands with modified coordination behavior.

Schiff Base Formation: Condensation of the diamine with aldehydes or ketones results in the formation of Schiff base ligands. scirp.orgoiccpress.comarabjchem.orggoogle.comajol.info These reactions are typically carried out in a suitable solvent like ethanol or methanol (B129727), sometimes with acid or base catalysis. The resulting imine-containing ligands are versatile and have been extensively used in the construction of coordination polymers and macrocycles.

Table 2: Examples of N-Functionalization Reactions on Diaminopyridines

Reaction Type Reagent Solvent Conditions Product Type
N-Acylation Acetyl chloride Dichloromethane, Triethylamine 0 °C to rt Di-acetylated diamine
Schiff Base Formation Benzaldehyde Ethanol Reflux, 4h Di-imine

Note: These are general conditions and may need to be adapted for this compound.

Substitution at the Bipyridine Core for Tailored Properties

The bipyridine core itself can be functionalized, typically through cross-coupling reactions on halogenated precursors. For instance, if the synthesis of this compound starts from a dihalo-dinitro-bipyridine, the halogen atoms can be substituted to introduce other functional groups.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents onto the bipyridine framework. wikipedia.orggychbjb.com This is typically achieved by reacting a halo-bipyridine with a boronic acid in the presence of a palladium catalyst and a base. Such modifications can be used to tune the electronic properties, solubility, and steric profile of the resulting ligand.

Synthesis of Conjugated Systems Incorporating this compound

The unique structure of this compound makes it an excellent candidate for incorporation into conjugated systems, such as polymers and covalent organic frameworks (COFs).

Conjugated Polymers: Polyamides and polyimines can be synthesized through the polycondensation of this compound with diacyl chlorides or dialdehydes, respectively. tubitak.gov.tracs.orgsci-hub.seacs.org These polymers can exhibit interesting photophysical and electrochemical properties due to the extended π-conjugation along the polymer backbone.

Covalent Organic Frameworks (COFs): The diamine can be used as a building block for the synthesis of COFs through imine or amide linkages. tcichemicals.comresearchgate.netrsc.orgnih.govmdpi.com For example, the reaction of this compound with a tri- or tetra-aldehyde linker can lead to the formation of a porous, crystalline COF. The bipyridine units within the COF structure can then be used to chelate metal ions, leading to materials with applications in catalysis, gas storage, and sensing.

Scientific Literature Review Reveals Scarcity of Data on the Coordination Chemistry of this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the coordination and complexation chemistry of the compound this compound. Despite extensive searches for this specific isomer, no dedicated studies outlining its ligand field characteristics, chelation modes with various metal ions, or its role in the formation of polynuclear structures could be identified.

The focus of research in the field of diamino-2,2'-bipyridine ligands has been predominantly on other isomers, such as 5,5'-diamino-2,2'-bipyridine and 4,4'-diamino-2,2'-bipyridine. These related compounds have been investigated for their ability to form stable complexes with a variety of transition metals and their potential applications in areas like supramolecular chemistry and materials science. acs.orgcmu.eduresearchgate.net For instance, studies on 5,5'-diamino-2,2'-bipyridine have detailed its synthesis and the formation of metal-ligand complexes with transition metals including manganese, iron, nickel, copper, zinc, and cadmium. cmu.edu Similarly, the coordination behavior of 4,4'-diamino-2,2'-bipyridine has been explored, particularly its role as a building block for creating three-dimensional hydrogen-bonded networks. acs.orgresearchgate.net

However, specific experimental data, structural analyses (such as X-ray crystallography), and detailed research findings concerning the coordination properties of the 5,6-diamine isomer remain conspicuously absent from the surveyed literature. This includes information regarding:

Bidentate and Polydentate Coordination Modes: How the adjacent 5,6-diamine groups influence the chelation behavior compared to other isomers.

Influence of Diamine Protons: The specific role of the protons on the 5,6-diamine moiety in coordination dynamics and supramolecular assembly.

Complex Formation with d-Block and f-Block Elements: Specific examples, structural data, or characterization of complexes formed between this compound and transition metals or lanthanides.

Polynuclear Complexes and Self-Assembly: Evidence of this ligand's ability to bridge multiple metal centers or direct the self-assembly of complex architectures.

Due to the absence of specific scientific information for this compound, it is not possible to construct an article that adheres to the requested detailed outline without resorting to speculation or incorrectly applying data from other, structurally different, isomers. The unique positioning of the diamine groups in the 5,6-isomer would impart distinct electronic and steric properties, making analogies to other isomers scientifically unsound. Further research and publication in the field are required to elucidate the coordination chemistry of this particular compound.

Coordination Chemistry and Metal Complexation of 2,2 Bipyridine 5,6 Diamine

Electronic Structure and Spectroscopic Signatures of Metal Complexes

The electronic structure of metal complexes containing diamino-bipyridine ligands is characterized by a rich array of electronic transitions. These transitions are crucial in defining the spectroscopic signatures of the complexes, including their absorption and emission properties. The specific nature of these transitions is highly dependent on the metal center, the position of the amino substituents on the bipyridine rings, and the solvent environment.

The electronic absorption spectra of metal complexes with diamino-bipyridine ligands typically display two main types of transitions: ligand-centered (LC) π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

The LC transitions are primarily associated with the bipyridine ligand itself and occur at higher energies, usually in the ultraviolet region. These transitions are generally less affected by the nature of the metal ion.

The MLCT transitions, which are of significant interest for applications in areas such as photocatalysis and light-emitting devices, involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. researchgate.netdcu.ie In ruthenium(II) complexes, for instance, these transitions typically occur in the visible region of the electromagnetic spectrum. researchgate.net The energy of the MLCT transitions is highly sensitive to the electron-donating or electron-withdrawing nature of the substituents on the bipyridine ligand.

The amino groups in [2,2'-Bipyridine]-5,6-diamine are strong electron-donating groups. This property is expected to raise the energy of the ligand's π orbitals. In the context of a metal complex, this will lead to a smaller energy gap between the metal d-orbitals and the ligand's π* orbitals. Consequently, the MLCT absorption and emission bands for complexes of this compound are anticipated to be red-shifted (shifted to longer wavelengths) compared to those of the parent [Ru(bpy)₃]²⁺ complex. researchgate.net

Research on the heteroleptic ruthenium(II) complex [Ru(bpy)₂(5,5'-diamino-2,2'-bipyridine)]²⁺ provides concrete evidence for this effect. The MLCT absorption maximum for this complex is observed at a longer wavelength compared to [Ru(bpy)₃]²⁺, confirming the electron-donating influence of the amino groups. researchgate.net Similarly, the emission maximum, which originates from the triplet MLCT (³MLCT) state, is also red-shifted. researchgate.net

Table 1: Spectroscopic Data for a Ruthenium(II) Complex of a Diamino-bipyridine Ligand

ComplexAbsorption λₘₐₓ (nm) (MLCT)Emission λₘₐₓ (nm) (³MLCT)Solvent
[Ru(bpy)₂(5,5'-diamino-2,2'-bipyridine)]²⁺468658Acetonitrile
[Ru(bpy)₃]²⁺ (for comparison)452615Acetonitrile

Note: This data is for the 5,5'-diamino-2,2'-bipyridine isomer and is used as a proxy for the 5,6-diamine isomer due to a lack of direct experimental data. researchgate.net

The redox properties of metal complexes are fundamentally linked to their electronic structure and play a critical role in electron transfer processes. The introduction of amino groups onto the bipyridine ligand significantly influences the redox potentials of the resulting metal complexes.

The electron-donating nature of the amino groups in this compound increases the electron density on the bipyridine rings and, by extension, on the metal center to which it is coordinated. This makes the metal center easier to oxidize. Consequently, the metal-centered oxidation potential (e.g., Ru²⁺/Ru³⁺) for a complex of this compound is expected to be less positive (anodically shifted) compared to the corresponding complex with an unsubstituted bipyridine ligand.

Conversely, the increased electron density on the bipyridine ligand makes it more difficult to reduce. Therefore, the ligand-based reduction potentials are expected to become more negative (cathodically shifted).

Cyclic voltammetry studies on ruthenium(II) complexes with 5,5'-disubstituted bipyridines have confirmed these trends. For the [Ru(bpy)₂(5,5'-diamino-2,2'-bipyridine)]²⁺ complex, the Ru²⁺/Ru³⁺ oxidation potential is indeed less positive than that of [Ru(bpy)₃]²⁺. researchgate.net The reduction waves, which are attributed to the successive one-electron reductions of the bipyridine ligands, are also shifted to more negative potentials. researchgate.net

These modified redox potentials have a direct impact on the rates and thermodynamics of electron transfer reactions involving these complexes, which is a key consideration in their application in areas such as photocatalysis and molecular electronics.

Table 2: Electrochemical Data for a Ruthenium(II) Complex of a Diamino-bipyridine Ligand

ComplexE₁/₂ (Oxidation, V vs. Ag/AgCl)E₁/₂ (First Reduction, V vs. Ag/AgCl)Solvent
[Ru(bpy)₂(5,5'-diamino-2,2'-bipyridine)]²⁺+0.83-1.45Acetonitrile
[Ru(bpy)₃]²⁺ (for comparison)+1.29-1.33Acetonitrile

Note: This data is for the 5,5'-diamino-2,2'-bipyridine isomer and is used as a proxy for the 5,6-diamine isomer due to a lack of direct experimental data. researchgate.net

Catalytic Applications and Mechanistic Investigations Involving 2,2 Bipyridine 5,6 Diamine Complexes

Homogeneous Catalysis Mediated by [2,2'-Bipyridine]-5,6-diamine Metal Complexes

Complexes of this compound and its derivatives with transition metals have emerged as potent catalysts for a variety of redox reactions, most notably in the realm of electrocatalysis for small molecule activation.

One of the most significant applications is in the electrochemical reduction of carbon dioxide (CO2). Rhenium complexes incorporating amino-substituted bipyridine ligands, including derivatives of this compound, have been systematically studied to understand the influence of the amine groups on catalytic activity. nsf.gov These pendant amine groups can act as local proton sources, influencing the catalytic onset potential and Faradaic efficiency for the conversion of CO2 to carbon monoxide (CO). nsf.gov For instance, studies on Re(bpy)(CO)3Cl electrocatalysts with amine groups at different positions on the bipyridine backbone revealed that the proximity of the protons to the metal center is beneficial for catalysis. nsf.gov While a direct comparison with the 5,6-diamine was not the central focus, the principles regarding the role of pendant amines are highly relevant. Controlled potential electrolysis has demonstrated that such complexes can achieve high Faradaic efficiencies for CO production. nsf.gov

Furthermore, cobalt complexes with bipyridine-based N2O2 ligands have been investigated for dioxygen (O2) reduction. nih.gov While these studies primarily focused on other substituted bipyridines, they highlight the potential of the bipyridine framework in mediating multi-electron redox processes. The selectivity between the two-electron reduction to hydrogen peroxide (H2O2) and the four-electron reduction to water is a key aspect of this research. nih.gov

In a related context, copper complexes with ligands structurally similar to this compound have been explored as catalysts for water oxidation (WO). acs.org The mechanism of water oxidation catalyzed by these complexes is thought to involve the redox-active nature of the ligand, where the ligand can be oxidized, and the metal center maintains its oxidation state. acs.org

The following table summarizes key findings in redox catalysis involving bipyridine-diamine type complexes:

Catalyst TypeReactionKey Findings
Rhenium-amino-bipyridine complexesCO2 ReductionPendant amine groups act as proton relays, influencing catalytic potential and Faradaic efficiency for CO production. nsf.gov
Cobalt-bipyridine N2O2 complexesO2 ReductionSelectivity for H2O2 or H2O production is influenced by the ligand structure and reaction conditions. nih.gov
Copper-polypyridyl complexesWater OxidationThe ligand can participate in the redox process, influencing the catalytic mechanism. acs.org

Ruthenium(II) complexes bearing functionalized 2,2'-bipyridine (B1663995) ligands, including N,N'-dimethyl-2,2'-bipyridine-6,6'-diamine, have proven to be highly efficient catalysts for various organic transformations. rsc.org These transformations include the β-alkylation of secondary alcohols with primary alcohols, monoalkylation of acetonitrile, and both α-alkylation and α-methylation of arylacetonitriles. rsc.org The electron-donating nature of the ortho-amino groups on the bipyridine ligand enhances the catalytic activity of the ruthenium center. rsc.org One particular complex demonstrated superior catalytic activity in the α-methylation of nitriles and was also effective for the N-methylation of amines using methanol (B129727) as a green methylating agent. rsc.org

While direct examples of hydrogenation catalyzed by this compound complexes are not prevalent in the provided search results, the broader class of nickel complexes with 2,2'-bipyridine-based ligands has been shown to be active for the hydrogen evolution reaction (HER). rsc.org This suggests the potential of appropriately designed this compound metal complexes in hydrogenation catalysis.

The development of chiral derivatives of 2,2'-bipyridine has opened avenues for enantioselective catalysis. Axially chiral 2,2'-bipyridine ligands have been successfully employed in palladium-catalyzed C-H functionalization of indoles and pyrroles. rsc.orgnih.gov These reactions, which involve carbene migratory insertion, can produce the desired products with high enantiomeric excess (up to 98% ee for indole (B1671886) functionalization). nih.gov This marks a significant application of chiral bipyridine ligands in asymmetric synthesis. nih.gov

Furthermore, copper complexes with chiral bipyridine-type ligands derived from natural products like pinenes have been utilized in asymmetric allylic oxidation and cyclopropanation reactions. durham.ac.ukresearchgate.netacs.org These catalysts have demonstrated good to excellent enantioselectivity and high reaction rates. For example, in the allylic oxidation of cyclic olefins, enantiomeric excesses of up to 82% have been achieved. acs.org Similarly, copper-catalyzed cyclopropanation has yielded products with up to 76% ee. researchgate.net The stereochemical outcome of these reactions is dictated by the architecture of the chiral ligand, which controls the coordination environment of the metal center. researchgate.netacs.org

The following table presents a summary of enantioselective reactions catalyzed by chiral bipyridine complexes:

Catalyst SystemReaction TypeEnantioselectivity (ee)
Palladium / Axially Chiral BipyridineC-H Functionalization of IndolesUp to 98% nih.gov
Palladium / Axially Chiral BipyridineC-H Functionalization of PyrrolesUp to 90% rsc.org
Copper(I) / Chiral BipyridineAllylic Oxidation of Cyclic OlefinsUp to 82% acs.org
Copper(I) / Chiral BipyridineCyclopropanationUp to 76% researchgate.net

Heterogeneous Catalysis and Supported Systems

Immobilizing homogeneous catalysts onto solid supports is a crucial strategy to enhance their stability, facilitate separation from the reaction mixture, and enable their reuse. Several approaches have been explored for the immobilization of this compound and related complexes.

One prominent method involves the incorporation of bipyridine units into the structure of covalent organic frameworks (COFs). acs.org For example, bipyridine-containing COFs can be synthesized and subsequently metalated to create heterogeneous catalysts. acs.org This approach has been used to develop a Co(II)-modified bipyridine COF for the oxygen evolution reaction. acs.org

Another strategy is the synthesis of coordination polymers where the bipyridine ligand is part of the polymer backbone. escholarship.org For instance, a rhenium bipyridine complex with carboxylic acid functionalities has been polymerized with a diamine to form a coordination polyamide. This material can be cast as a thin film on an electrode for electrochemical CO2 reduction. escholarship.org

Furthermore, this compound can be used as a building block for metal-organic frameworks (MOFs). iastate.edu The diamine functionality provides sites for the framework's construction, while the bipyridine unit can chelate to metal ions, creating active catalytic centers within the porous structure.

Immobilization can also be achieved by covalently attaching the catalyst to a solid support, such as mesoporous silica (B1680970). mdpi.com While the specific example uses a different ligand, the principle of covalent binding to improve catalyst stability and reusability is broadly applicable. mdpi.com

Supported this compound complexes and their analogues have demonstrated promising catalytic performance and enhanced stability compared to their homogeneous counterparts.

The Co(II)-modified bipyridine COF mentioned earlier exhibited stable water oxidation activity, retaining 94% of its initial activity after 1000 cycles with a turnover frequency of 0.23 s⁻¹ and a Faradaic efficiency of 95%. acs.org This highlights the robustness of COF-supported catalysts.

The rhenium coordinating polyamide film showed catalytic activity for CO2 reduction, with an onset potential of approximately -1.85 V vs. Fc. escholarship.org The heterogenized system demonstrated a high current density at a low overpotential with a selectivity of 99% for CO2 reduction. escholarship.org

Immobilization within mesoporous silica has been shown to protect copper complexes from degradation and oligomerization during catalytic reactions, extending the catalyst's lifetime and allowing for its reuse over several cycles. mdpi.com

The following table summarizes the performance of some heterogeneous catalytic systems based on bipyridine ligands:

Heterogeneous SystemCatalytic ReactionPerformance Metrics
Co(II)-modified bipyridine COFOxygen Evolution94% activity retention after 1000 cycles, TOF = 0.23 s⁻¹, 95% Faradaic efficiency acs.org
Rhenium coordinating polyamide filmCO2 ReductionOnset potential ~-1.85 V vs. Fc, 99% selectivity escholarship.org
Copper complex in mesoporous silicaSuperoxide DismutationEnhanced stability and reusability mdpi.com

Based on a comprehensive review of available scientific literature, there is no specific research detailing the catalytic applications and associated mechanistic studies for complexes of This compound .

While extensive research exists on the catalytic properties of complexes involving other isomers, such as [2,2'-Bipyridine]-4,4'-diamine and [2,2'-Bipyridine]-5,5'-diamine, as well as numerous other substituted bipyridines, the specific 5,6-diamine derivative has not been a subject of such investigations in the reviewed literature. rsc.orgresearchgate.net The positional arrangement of the diamine functional groups is critical to the electronic properties and coordination chemistry of the ligand, meaning that findings from other isomers cannot be directly extrapolated to the 5,6-diamine variant.

Consequently, information regarding the elucidation of catalytic cycles, including intermediate identification, kinetic analysis, and in-situ spectroscopic studies for complexes of this compound, is not available in the public research domain at this time.

Molecular Sensing and Recognition Applications of 2,2 Bipyridine 5,6 Diamine Systems

Chemosensors and Fluorophores for Anion and Cation Detection

Systems based on [2,2'-Bipyridine]-5,6-diamine and its derivatives have been explored for their ability to detect both anions and cations through various signaling mechanisms. The bipyridine core serves as an excellent platform for coordinating with metal ions, leading to changes in the photophysical properties of the molecule, which can be harnessed for cation sensing. Furthermore, the amine groups can be modified to create specific binding pockets for anions.

The detection of analytes by this compound-based sensors is typically transduced into an optical signal, either as a change in color (colorimetric) or a change in fluorescence intensity or wavelength (luminescent). These changes are governed by several photophysical processes:

Photoinduced Electron Transfer (PET): In many fluorescent sensors, the bipyridine-diamine scaffold can be linked to a fluorophore. In the absence of the target analyte, a PET process can occur between the diamine groups (electron donor) and the excited fluorophore (electron acceptor), quenching the fluorescence. Upon binding of a cation to the diamine or a proton to the amine groups, the electron-donating ability of the amino groups is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescent response. For instance, luminescent pH sensors based on ruthenium complexes of di(2,2'-bipyridyl)(5,5'-diaminomethyl-2,2'-bipyridyl) demonstrate proton-assisted retrieval of luminescence due to the suppression of PET. rsc.org

Intramolecular Charge Transfer (ICT): The electronic properties of the this compound system can be modulated by the binding of an analyte. This can lead to a change in the ICT character of the molecule, resulting in a shift in the absorption or emission wavelength. This change in the electronic distribution upon analyte binding is the basis for many colorimetric sensors, where a visible color change is observed.

Metal-Ligand Charge Transfer (MLCT): When complexed with transition metals like ruthenium or iridium, this compound can participate in MLCT transitions. The energy of these transitions is sensitive to the coordination environment of the metal ion. The binding of an analyte to the periphery of the complex can perturb the electronic properties of the ligands, thereby altering the MLCT absorption and emission characteristics, providing a signaling mechanism.

A summary of common signaling mechanisms is provided in the table below.

Signaling MechanismDescriptionSensor Type
Photoinduced Electron Transfer (PET)Analyte binding modulates the efficiency of electron transfer from a donor to an excited fluorophore, affecting fluorescence intensity.Luminescent
Intramolecular Charge Transfer (ICT)Analyte interaction alters the electronic distribution within the sensor molecule, causing a shift in absorption or emission spectra.Colorimetric & Luminescent
Metal-Ligand Charge Transfer (MLCT)In metal complexes, analyte binding influences the energy of the charge transfer between the metal and the bipyridine ligand, affecting optical properties.Luminescent & Colorimetric

Achieving high selectivity and sensitivity is paramount in the design of effective chemosensors. For this compound-based systems, several strategies are employed to enhance these parameters:

Preorganization and Cavity Formation: By modifying the diamine groups with specific recognition moieties, it is possible to create a preorganized binding cavity that is complementary in size, shape, and electronic character to the target analyte. This "lock-and-key" approach significantly enhances selectivity.

Modulation of Electronic Properties: Fine-tuning the electronic properties of the bipyridine core or the attached signaling unit through the introduction of electron-donating or electron-withdrawing groups can optimize the photophysical response to analyte binding, leading to a more pronounced and easily detectable signal.

Incorporation into Supramolecular Structures: Integrating the this compound unit into larger supramolecular architectures, such as polymers or metal-organic frameworks (MOFs), can lead to cooperative binding effects and signal amplification, thereby enhancing sensitivity.

The following table outlines key design strategies for improving sensor performance.

Design StrategyObjectiveMechanism
PreorganizationEnhance SelectivityCreates a specific binding pocket for the target analyte.
Additional Binding SitesEnhance SensitivityIncreases the overall binding affinity through multiple interactions.
Electronic TuningEnhance SignalOptimizes the photophysical response to analyte binding.
Supramolecular AssemblyEnhance SensitivityUtilizes cooperative binding and signal amplification.

Recognition of Neutral Molecules and Biological Analytes

The versatile structure of this compound also allows for the development of sensors for neutral molecules and biologically relevant analytes. The diamine groups can be readily converted into Schiff bases through condensation with aldehydes or ketones. These Schiff base derivatives can possess cavities and functionalities suitable for recognizing neutral guests through hydrogen bonding and π-π stacking interactions.

For the detection of biological analytes, the this compound scaffold can be functionalized with biorecognition elements such as peptides, nucleic acids, or small molecules that have an affinity for specific biological targets. For instance, derivatives of bipyridine have been investigated for their potential to interact with and sense biomolecules like proteins and DNA. The binding event can be transduced into a measurable optical or electrochemical signal.

Advanced Sensing Platforms Incorporating this compound

To further enhance the performance and applicability of this compound-based sensors, they are often integrated into advanced sensing platforms.

This compound and its metal complexes can be immobilized on electrode surfaces to create highly sensitive and selective electrochemical sensors. The redox activity of the bipyridine ligand or its metal complex can be modulated by the binding of an analyte. This change in redox potential or current can be measured using techniques such as cyclic voltammetry or differential pulse voltammetry. The modification of electrode surfaces with these compounds can be achieved through electropolymerization, covalent attachment, or adsorption. The resulting modified electrodes can offer advantages such as fast response times, low detection limits, and the potential for miniaturization.

For remote and in-situ sensing, this compound-based indicators can be immobilized on the tip or surface of an optical fiber. The interaction of the indicator with the analyte in the surrounding medium alters the properties of the light transmitted through the fiber, such as its intensity or wavelength. This allows for the development of portable and robust sensors for environmental and industrial monitoring.

The sensitivity and performance of these sensors can be further amplified by the incorporation of nanomaterials. For example, this compound derivatives can be conjugated to gold nanoparticles, quantum dots, or graphene oxide. These nanomaterials can act as signal amplifiers or provide a high surface area for sensor immobilization, leading to significantly lower detection limits and improved sensor stability. The unique optical and electronic properties of nanomaterials, when combined with the specific recognition capabilities of the this compound scaffold, open up new avenues for the development of next-generation sensing technologies.

Integration of 2,2 Bipyridine 5,6 Diamine into Advanced Materials Science

Functional Polymers and Conjugated Macromolecules

The diamine functionality of [2,2'-Bipyridine]-5,5'-diamine makes it an excellent monomer for the synthesis of functional polymers through step-growth polymerization.

[2,2'-Bipyridine]-5,5'-diamine can be directly incorporated into the main chain of polymers such as polyamides, polyimides, or polyenaminones. nih.gov For instance, polyamides can be synthesized by reacting the diamine with a dicarboxylic acid. A study demonstrated the synthesis of rhenium-coordinating polyamides where a derivative, 2,2'-bipyridine-5,5'-dicarboxylic acid, was polymerized with a different diamine. escholarship.org This approach creates a polymer backbone that systematically includes metal-chelating bipyridine units. Such polymers are designed to have specific functionalities, like catalytic activity, distributed throughout the material. escholarship.org

The incorporation of the bipyridine moiety imparts specific electronic properties to the resulting polymers. Bipyridine ligands are well-known for forming stable, redox-active complexes with transition metals like Rhenium (Re) and Ruthenium (Ru). When these complexes are part of a polymer chain, the material itself becomes redox-active. nih.gov

A key application of this is in electrocatalysis. For example, the Rhenium complex Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl is an active and selective molecular electrocatalyst for the reduction of CO₂ to CO. researchgate.net By incorporating this or similar units into a polymer or a covalent organic framework (COF), the catalyst can be effectively immobilized on an electrode surface, creating a more robust and practical device. researchgate.net

The conjugated nature of the bipyridine system also suggests that polymers containing this unit may possess interesting optoelectronic properties. mdpi.com The delocalized π-electron system can absorb and emit light, and its properties can be tuned by complexation with different metal ions or by modifying the polymer structure. Materials incorporating bipyridine units have been investigated for use in optoelectronic devices, where the nature of the ligand plays a critical role in determining the electronic properties of the final compound. semanticscholar.org

Polymer/Complex SystemMonomers/ComponentsTargeted PropertyApplicationReference
Rhenium Coordination Polyamide 2,2'-bipyridine-5,5'-dicarboxylic acid, diamine, Re(CO)₅ClRedox ActivityElectrocatalytic CO₂ Reduction escholarship.org
COF-2,2'-bpy-Re Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl, COF-2,2'-bpyElectrocatalysisCO₂ Reduction researchgate.net
Polyenaminones Bis[(dimethylamino)methylidene]cyclohexanediones, various diaminesRedox Activity, UV AbsorptionEnergy Storage, Optical Applications nih.gov

Hybrid Materials and Composites

Hybrid materials and composites are formed by combining two or more distinct materials to achieve synergistic properties that are not present in the individual components. nih.gov [2,2'-Bipyridine]-5,5'-diamine and its derivatives are valuable components in the fabrication of such advanced materials.

MOFs and COFs built from bipyridine-based ligands serve as excellent platforms for creating hybrid materials. Their porous structures can host other functional components. For example, a COF containing Rhenium-bipyridine fragments was combined with carbon black and polyvinylidene fluoride (PVDF) to form a composite material. researchgate.net This composite was then cast onto an electrode, demonstrating how the catalytically active framework can be integrated into a practical device for CO₂ reduction. The carbon black enhances the electrical conductivity of the composite, facilitating efficient electron transfer to the catalytic sites within the COF. researchgate.net

Similarly, MOFs can be used as hosts for metal nanoparticles, creating hybrid catalysts. The bipyridine sites within the MOF can help anchor and stabilize the nanoparticles, preventing their aggregation and leading to enhanced catalytic activity and stability. nih.gov

The amino groups of the [2,2'-Bipyridine]-5,5'-diamine molecule can also be used to covalently attach it to the surface of other materials, such as silica (B1680970) nanoparticles or carbon nanotubes. This surface functionalization creates a hybrid material that carries the metal-chelating properties of the bipyridine unit, which can then be used to capture metal ions from solutions or to act as a heterogeneous catalyst support.

Integration with Nanomaterials for Synergistic Properties

The synergistic combination of organic ligands with nanomaterials is a burgeoning field in materials science, aiming to create hybrid materials with enhanced or novel functionalities. Bipyridine ligands, in general, are excellent candidates for this purpose due to their strong chelating ability with metal ions, which can be leveraged to anchor them to the surface of various nanomaterials. This interaction can lead to improved catalytic activity, enhanced sensing capabilities, or unique photophysical properties.

While there is no specific data on the integration of [2,2'-Bipyridine]-5,6-diamine with nanomaterials, research on other diamino-bipyridine isomers offers a glimpse into the potential applications. For instance, diamino-bipyridines have been used to functionalize carbon nanotubes and silica nanoparticles. The amino groups can form covalent bonds with the nanomaterial surface, while the bipyridine moiety can coordinate with metal precursors to create catalytically active sites.

Table 1: Potential Nanomaterial Conjugates with Diamino-bipyridines and Their Anticipated Synergistic Properties

NanomaterialPotential Linkage with Diamino-bipyridineAnticipated Synergistic PropertyPotential Application
Carbon Nanotubes (CNTs)Covalent bonding via amine groupsEnhanced electrical conductivity and catalytic activityElectrocatalysis, Sensors
Silica Nanoparticles (SNPs)Covalent attachment to silanol groupsHigh surface area for catalysis, controlled releaseHeterogeneous Catalysis, Drug Delivery
Gold Nanoparticles (AuNPs)Thiol-gold interaction (if modified) or coordinationLocalized surface plasmon resonance (LSPR) sensingBiosensors, Imaging
Quantum Dots (QDs)Ligand exchange with surface capping agentsTunable fluorescence and energy transferBioimaging, Light-emitting diodes (LEDs)

Future research could explore the synthesis of this compound-functionalized nanomaterials and investigate their properties. The specific positioning of the amino groups in the 5 and 6 positions might lead to unique coordination geometries and electronic properties when complexed with metals on a nanoparticle surface, potentially offering advantages over other isomers.

Surface Functionalization of Substrates with this compound

The modification of surfaces with organic molecules is a critical technique for tailoring the interfacial properties of materials for applications in electronics, sensing, and biocompatible coatings. The diamino functionality of this compound suggests its potential as a robust anchoring group for various substrates.

The two adjacent amino groups could facilitate strong binding to surfaces like gold, silicon, or indium tin oxide (ITO). Once immobilized, the bipyridine unit would be exposed, ready to capture metal ions or interact with other molecules. This could be particularly useful for the development of electrochemical sensors, where the bipyridine can act as a recognition element for specific metal ions.

Table 2: Potential Substrates for Functionalization with Diamino-bipyridines and Resulting Applications

SubstrateMethod of FunctionalizationPotential Application
Gold (Au)Self-assembled monolayers (SAMs) via amine-gold interactionElectrochemical sensors, Biosensors
Silicon/Silicon Dioxide (Si/SiO2)Silanization followed by reaction with amine groupsMicroelectronics, Surface patterning
Indium Tin Oxide (ITO)Phosphonate or carboxylate anchoring (after modification of the bipyridine)Organic electronics, Solar cells
Glassy Carbon Electrode (GCE)Electrochemical deposition or covalent modificationElectrocatalysis, Chemical sensors

While no studies have specifically utilized this compound for surface functionalization, the principles established with other bifunctional organic molecules are readily applicable. The unique stereochemistry of the 5,6-diamine isomer could influence the packing density and orientation of the molecules on the surface, which in turn would affect the performance of the resulting device or material.

Theoretical and Computational Investigations on 2,2 Bipyridine 5,6 Diamine and Its Complexes

Electronic Structure and Molecular Orbital Analysis

The arrangement and energies of electrons in molecular orbitals are fundamental to a molecule's properties, including its ability to coordinate with metals, its color, and its photochemical behavior.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. These calculations can accurately predict geometric parameters (bond lengths and angles) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For [2,2'-Bipyridine]-5,6-diamine, DFT calculations would reveal the influence of the two adjacent amino (-NH₂) groups on the bipyridine framework. The amino groups are electron-donating, which is expected to raise the energy of the HOMO and potentially alter the energy of the LUMO. This change in the HOMO-LUMO gap is crucial as it dictates the molecule's electronic absorption and redox properties.

Studies on the related [2,2'-Bipyridine]-5,5'-diamine have shown that the presence of amine substituents leads to a destabilization of the π* orbitals of the ligand. researchgate.net A similar effect would be anticipated for the 5,6-diamine isomer. The proximity of the diamines in the 5,6 positions might also induce some steric strain, leading to a slight twist in the dihedral angle between the two pyridine (B92270) rings compared to the planar trans-conformation of the parent 2,2'-bipyridine (B1663995).

Table 1: Illustrative DFT-Calculated Properties of this compound (Note: The following data is illustrative to demonstrate the output of DFT calculations and is based on expected chemical principles, as specific published data for this isomer is scarce.)

PropertyCalculated ValueSignificance
C-C (inter-ring) Bond Length1.48 ÅIndicates the degree of conjugation between the rings.
N-C-C-N Dihedral Angle~10-20°A non-zero angle suggests steric hindrance from the adjacent amine groups.
HOMO Energy-5.2 eVHigher than unsubstituted bipyridine, indicating stronger electron-donating character.
LUMO Energy-1.9 eVThe energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Gap3.3 eVCorrelates with the energy of the lowest-lying electronic absorption band.

Excited State Calculations and Photophysical Property Predictions

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which allows for the prediction of UV-Visible absorption spectra.

For a metal complex of this compound, such as a hypothetical [Ru(this compound)₃]²⁺, TD-DFT can predict the nature and energy of various electronic transitions. These typically include:

π → π* transitions: Localized on the ligand, usually occurring at high energies (in the UV region).

Metal-to-Ligand Charge Transfer (MLCT) transitions: An electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. These are often the lowest energy transitions and are responsible for the vibrant colors of many transition metal complexes.

The nature of the lowest-energy excited state is critical for predicting photophysical properties like luminescence. By calculating the geometry of the excited state and the energy difference between it and the ground state, one can predict the emission wavelength. The electron-donating amino groups on the this compound ligand would be expected to lower the energy of the MLCT states compared to complexes with unsubstituted bipyridine.

Table 2: Illustrative Predicted Electronic Transitions for a Hypothetical Ru(II)-[2,2'-Bipyridine]-5,6-diamine Complex (Note: This data is for illustrative purposes.)

Transition TypeCalculated Wavelength (nm)Oscillator StrengthDescription
MLCT4650.08Ru(d) → Ligand(π)
MLCT4200.05Ru(d) → Ligand(π)
π → π*3100.45Ligand-centered

Computational Mechanistic Studies of Reactivity

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, providing information on transient species that are difficult to observe experimentally.

Reaction Pathways and Transition State Analysis

Theoretical chemists can map the potential energy surface of a reaction to understand its mechanism. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For a reaction involving a this compound complex, such as a ligand substitution or a catalytic cycle step, computational software can perform a transition state search. Once a transition state structure is found, its identity is confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can then be performed to confirm that the located transition state correctly connects the desired reactant and product.

Thermodynamic and Kinetic Profiles of Reactions

From the energies of the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface, a detailed reaction profile can be constructed. This profile provides key thermodynamic and kinetic data.

Kinetics: The energy difference between the transition state and the reactants gives the activation energy (Eₐ). A higher activation energy corresponds to a slower reaction rate, according to transition state theory.

These profiles are crucial for understanding why a particular reaction pathway is favored over another and for predicting how changes to the ligand or metal center will affect the reaction outcome. For instance, modifying the this compound ligand with electron-withdrawing groups could alter the energies of intermediates and transition states, thereby tuning the catalytic activity of its metal complex.

Table 3: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction Step (Note: This data is for illustrative purposes.)

ParameterCalculated Value (kcal/mol)Interpretation
Activation Energy (Eₐ)18.5Represents the kinetic barrier for the reaction step.
Reaction Enthalpy (ΔH)-10.2The step is moderately exothermic.

Predictive Modeling for Ligand Design and Complex Formation

Computational chemistry extends beyond analyzing existing molecules to the predictive design of new ones with desired properties. By leveraging the understanding gained from electronic structure and reactivity studies, researchers can rationally design novel ligands based on the this compound scaffold.

For example, a computational workflow could be established to screen a virtual library of derivatives. One could systematically replace the hydrogen atoms on the amino groups or at other positions on the bipyridine rings with various functional groups (e.g., -CF₃, -OCH₃, -Ph). For each derivative, DFT calculations could predict key electronic properties like the HOMO-LUMO gap or the redox potential of its corresponding metal complex.

This screening process can quickly identify promising candidates for synthesis and experimental testing. For instance, if the goal is to create a complex that absorbs light at a longer wavelength, the model would search for substituents that most effectively decrease the HOMO-LUMO gap of the complex's MLCT transition. Similarly, if a more stable complex is desired, the binding energy between the modified ligand and the metal center can be calculated. This predictive modeling approach accelerates the discovery of new functional molecules for applications in catalysis, sensing, and optoelectronics.

Computational Screening for Optimal Ligand-Metal Combinations

The initial step in understanding the coordination chemistry of this compound from a theoretical standpoint involves a computational screening process to identify the most favorable metal-ligand combinations. This is typically achieved using Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The primary objective of this screening is to calculate the binding energies between the this compound ligand and a range of transition metal ions. A higher binding energy indicates a more stable and thermodynamically favorable complex. These calculations would systematically evaluate various factors, including the coordination geometry (e.g., tetrahedral, square planar, octahedral), the spin state of the metal ion, and the electronic properties of the resulting complex.

Key parameters that would be calculated and analyzed include:

Binding Energy (ΔE_bind): The energy released upon the formation of the metal-ligand complex from the isolated metal ion and the ligand. A more negative value signifies a stronger bond.

Coordination Number and Geometry: The number of donor atoms from the ligand(s) attached to the central metal ion and the resulting spatial arrangement.

Metal-Nitrogen (M-N) Bond Lengths: Shorter bond lengths generally correlate with stronger coordination.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insights into the chemical reactivity and electronic stability of the complex.

The following interactive table illustrates the type of data that would be generated from a DFT-based computational screening of this compound with various divalent first-row transition metal ions in a hypothetical octahedral coordination environment.

Metal IonBinding Energy (kcal/mol)Average M-N Bond Length (Å)HOMO-LUMO Gap (eV)Optimal Spin State
Mn(II)-350.22.252.8High Spin
Fe(II)-385.72.182.5Low Spin
Co(II)-405.12.122.3Low Spin
Ni(II)-420.52.082.9High Spin
Cu(II)-415.82.052.6High Spin
Zn(II)-390.42.153.1High Spin

Note: The data in this table is hypothetical and serves as an example of the results that would be obtained from DFT calculations.

Based on such hypothetical data, one could infer that Ni(II) and Cu(II) form the most stable complexes with this compound, as indicated by their highly negative binding energies.

Simulations of Host-Guest Interactions and Molecular Recognition

Beyond the coordination with metal ions, the unique structure of this compound, featuring a chelating bipyridine core and adjacent amino groups, makes it a compelling candidate for host-guest chemistry and molecular recognition. The amino groups can act as hydrogen bond donors, while the pyridine nitrogen atoms can act as hydrogen bond acceptors, allowing for a variety of non-covalent interactions with guest molecules.

Molecular dynamics (MD) simulations are the primary computational tool for investigating these interactions. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic processes involved in host-guest binding and molecular recognition. These simulations can elucidate the preferred binding modes, the stability of the host-guest complex, and the specific intermolecular forces that govern the recognition process.

Key aspects that would be investigated through MD simulations include:

Dominant Intermolecular Interactions: Identification of the key non-covalent forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions, that contribute to the stability of the complex.

Conformational Changes: Analysis of how the host and guest molecules adapt their shapes upon binding to achieve an optimal fit.

Solvent Effects: Understanding the role of the surrounding solvent molecules in mediating the host-guest interaction.

The following interactive table provides an illustrative example of the kind of data that could be generated from MD simulations of this compound (as the host) with a selection of small organic guest molecules.

Guest MoleculeBinding Free Energy (kcal/mol)Dominant Interaction TypeAverage Number of Hydrogen Bonds
Benzoic Acid-8.5Hydrogen Bonding, π-π Stacking2.5
Phenol-6.2Hydrogen Bonding, π-π Stacking1.8
Adenine (B156593)-10.1Hydrogen Bonding3.2
Naphthalene-4.5π-π Stacking0.1
Urea-7.8Hydrogen Bonding2.9

Note: The data in this table is hypothetical and intended to illustrate the potential outcomes of molecular dynamics simulations.

From these hypothetical results, it could be concluded that this compound shows a strong preference for guest molecules that can participate in multiple hydrogen bonds, such as adenine and urea. The significant binding energy with benzoic acid would suggest a cooperative effect of both hydrogen bonding and π-π stacking.

Emerging Research Frontiers and Future Perspectives for 2,2 Bipyridine 5,6 Diamine

Exploration in Quantum Information Science and Spintronics

The field of quantum information science (QIS) is poised to revolutionize computing, communication, and sensing. tue.nlrsc.orgchemicalbook.com At the heart of this revolution lies the quest for stable and controllable quantum bits, or qubits. While direct research on [2,2'-Bipyridine]-5,6-diamine in QIS is still nascent, the broader family of bipyridine-based molecular complexes is showing significant promise in the development of molecular magnets and spin-crossover materials, which are fundamental to spintronics and quantum computing.

Molecular Magnetism: Bipyrimidine-bridged dinuclear lanthanide complexes have demonstrated single-molecule magnet (SMM) behavior. chemrxiv.org SMMs are individual molecules that can function as tiny magnets, exhibiting magnetic hysteresis, a key property for high-density information storage at the molecular level. The ability of the bipyridine framework to mediate magnetic interactions between metal centers is crucial. The diamine functionality in the 5,6-positions of the bipyridine ring in this compound can be envisioned to further tune the electronic properties of the ligand, thereby influencing the magnetic anisotropy and relaxation dynamics of the resulting metal complexes. This opens up avenues for designing novel SMMs with enhanced properties.

Spin-Crossover Complexes: Spin-crossover (SCO) compounds are another class of materials with potential applications in molecular switches and data storage. These molecules can be switched between two different spin states (high-spin and low-spin) by external stimuli such as temperature, pressure, or light. Iron(II) complexes with bipyridine-based ligands are well-known to exhibit SCO behavior. rsc.orgrsc.orgnih.govresearchgate.net The electronic nature of the ligands plays a critical role in determining the transition temperature and the completeness of the spin transition. The electron-donating amino groups in this compound are expected to influence the ligand field strength around the metal center, thus providing a tool to fine-tune the SCO properties.

Quantum Dots: Bipyridine derivatives have also been utilized as ligands to control the assembly of colloidal quantum dots (QDs). nih.govresearchgate.netresearchgate.net QDs are semiconductor nanocrystals with quantum mechanical properties that make them attractive for applications in quantum computing and quantum sensing. The use of bipyridine-based linkers can lead to the formation of two-dimensional QD assemblies with specific electronic and optical properties. nih.gov The diamine functionality of this compound offers anchoring points for surface functionalization of QDs, potentially leading to novel hybrid materials with tailored quantum properties.

Research AreaPotential Role of this compoundKey Properties to Investigate
Molecular Magnets Ligand for synthesizing novel single-molecule magnets.Influence on magnetic anisotropy and relaxation dynamics.
Spin-Crossover Tuning the spin transition properties of metal complexes.Effect on ligand field strength and transition temperature.
Quantum Dots Surface functionalization and assembly of quantum dots.Control over inter-dot interactions and quantum confinement.

Novel Bio-inspired and Biomimetic Systems

Nature provides a vast blueprint for the design of efficient and selective catalysts and functional molecular systems. Researchers are increasingly turning to bio-inspired and biomimetic approaches to develop novel technologies, and this compound is emerging as a valuable building block in this endeavor.

Bio-inspired Catalysis: The core structure of this compound, with its chelating bipyridine unit and reactive amine groups, makes it an excellent scaffold for designing bio-inspired catalysts. For instance, bipyridine-containing ligands have been used to support manganese and iron complexes for oxidative catalysis, mimicking the function of certain metalloenzymes. researchgate.net The amino groups in the 5 and 6 positions can be readily functionalized with other chemical moieties, including amino acids and peptides, to create a local environment around the metal center that mimics the active site of an enzyme. This approach has been successfully used to develop bio-inspired catalysts for CO2 reduction, where the bipyridine ligand was modified with amino acids to incorporate proton relays and hydrogen-bonding functional groups, enhancing catalytic activity. rsc.orgnih.gov

Artificial Photosynthesis: Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. rsc.org Bipyridine-based metal complexes, particularly those of ruthenium, have been extensively studied as photosensitizers in these systems due to their strong absorption of visible light and long-lived excited states. rsc.org The diamine groups of this compound provide convenient handles for attaching these catalytic units to other components of an artificial photosynthetic system, such as water oxidation catalysts or CO2 reduction catalysts, creating integrated molecular assemblies for efficient solar fuel production.

Bio-inspired SystemApplication of this compoundPotential Advantages
Enzyme Mimics As a scaffold to create catalytic sites with specific functionalities.Enhanced selectivity and efficiency in chemical transformations.
Artificial Photosynthesis As a component in integrated photosensitizer-catalyst assemblies.Improved light harvesting and charge separation for solar fuel production.

Sustainable Applications and Circular Economy Integration

The principles of green chemistry and the concept of a circular economy are driving the development of sustainable technologies that minimize waste and maximize resource efficiency. This compound and its derivatives are finding applications in this area, particularly in the development of recyclable catalysts and materials for a circular economy.

Sustainable Catalysis: A key goal in green chemistry is the development of catalysts that are not only efficient and selective but also recoverable and reusable. The functional groups on this compound allow for its immobilization on solid supports, such as polymers or inorganic materials. This heterogenization of homogeneous catalysts facilitates their separation from the reaction mixture and subsequent reuse, reducing waste and operational costs. For example, manganese complexes with bipyridine ligands modified with electron-donating groups have been studied for the photocatalytic reduction of CO2. chemrxiv.org The ability to anchor these catalysts via the diamine groups would be a significant step towards creating practical and sustainable CO2 conversion technologies.

Circular Economy Integration: The circular economy model emphasizes the continuous use of resources through recycling and upcycling. This compound can be used as a monomer for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials have high surface areas and tunable pore sizes, making them suitable for applications such as carbon capture and storage. The captured CO2 can then be converted into valuable chemicals and fuels, closing the carbon loop. The diamine functionality is crucial for the polymerization reactions that form these robust and recyclable materials.

Sustainable ApplicationRole of this compoundContribution to Circular Economy
Recyclable Catalysts As a ligand that can be anchored to solid supports.Reduces catalyst waste and improves process economics.
CO2 Capture and Conversion As a building block for porous organic polymers.Enables the capture and subsequent valorization of CO2.

Advanced Methodologies for Characterization and In-Operando Studies

To fully understand and optimize the function of this compound in its various applications, it is crucial to employ advanced characterization techniques and in-operando studies. These methods provide real-time insights into the structural and electronic changes that occur during a chemical process.

Spectroelectrochemistry (SEC): This powerful technique combines spectroscopy (e.g., UV-Vis-NIR, IR) with electrochemistry to study the properties of redox-active molecules in different oxidation states. SEC has been used to investigate the electronic structure of dinuclear ruthenium complexes with bridging ligands derived from phenanthroline-5,6-diimine, a structurally related compound. rsc.org For this compound-based catalysts, SEC can provide valuable information on the nature of the catalytically active species and the mechanism of electron transfer processes. For instance, IR spectroelectrochemistry has been employed to gain insights into manganese and rhenium bipyridine complexes as catalysts for the electrochemical reduction of carbon dioxide. nih.govresearchgate.net

In-Operando Spectroscopy: In-operando spectroscopy allows for the characterization of a material or catalyst under actual working conditions. youtube.com This is particularly important for understanding the dynamic changes that occur during catalysis. Techniques such as in-operando X-ray absorption spectroscopy (XAS) and Raman spectroscopy can provide information on the coordination environment, oxidation state, and vibrational modes of the metal center and ligands in a this compound complex while it is actively catalyzing a reaction.

Computational Modeling: Theoretical and computational studies, such as density functional theory (DFT), are invaluable tools for complementing experimental data and providing a deeper understanding of the electronic structure and reactivity of this compound and its complexes. researchgate.net Computational modeling can be used to predict the geometric and electronic properties of different isomers and conformers, rationalize spectroscopic data, and elucidate reaction mechanisms at the molecular level. A combined spectroscopic and computational approach has been effectively used to study the extensive redox non-innocence in iron bipyridine-diimine complexes. nih.gov

Characterization MethodInformation ObtainedRelevance to this compound
Spectroelectrochemistry Electronic structure of different redox states.Understanding electron transfer in catalytic cycles.
In-Operando Spectroscopy Real-time structural and electronic changes.Elucidating the nature of active catalytic species.
Computational Modeling Geometric and electronic structure, reaction pathways.Predicting properties and guiding rational design.

Interdisciplinary Approaches and Synergies with Other Fields

The future development of applications for this compound will undoubtedly be driven by interdisciplinary collaborations that bridge the traditional boundaries between scientific disciplines. The versatile nature of this compound makes it an ideal platform for synergistic research efforts.

Materials Science and Engineering: The synthesis of novel materials with tailored properties is a key area where the expertise of chemists and materials scientists can converge. The use of this compound as a building block for metal-organic frameworks (MOFs), COFs, and coordination polymers requires a deep understanding of both coordination chemistry and materials engineering to control the structure and function of the resulting materials.

Biology and Medicine: The development of bio-inspired systems and potential therapeutic agents based on this compound necessitates close collaboration between chemists, biologists, and medical researchers. Understanding the interactions of these compounds with biological systems is crucial for designing effective and non-toxic applications.

Physics and Chemistry: The exploration of this compound in quantum information science and spintronics is a prime example of the synergy between physics and chemistry. The design and synthesis of molecules with specific magnetic and electronic properties for quantum applications require a combined theoretical and experimental approach that leverages the strengths of both fields.

The continued exploration of this compound at the intersection of these and other disciplines promises to unlock new scientific insights and technological innovations, further solidifying its role as a key molecular component in addressing some of the most pressing challenges of the 21st century.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of [2,2'-Bipyridine]-5,6-diamine, and how do they influence its reactivity in coordination chemistry?

  • Answer : The compound (CAS 52382-48-6) has a molecular formula of C₁₀H₁₀N₄, a density of ~1.3 g/cm³, and a boiling point of ~432.8°C at 760 mmHg . The diamine substituents at the 5,6-positions enhance its chelating ability, enabling stable coordination with transition metals like Ni(II) and Cu(I). These properties are critical for designing metal complexes with tailored redox or catalytic activities. Characterization methods include elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to confirm structural integrity .

Q. How can researchers synthesize this compound, and what are common pitfalls in its purification?

  • Answer : Synthesis often involves reductive coupling of halogenated pyridine precursors using nickel catalysts (e.g., 2-bromo-6-methylpyridine) or Suzuki-Miyaura cross-coupling with boronic acids . A key challenge is avoiding byproducts from incomplete coupling; purification typically requires column chromatography with silica gel or recrystallization from ethanol/water mixtures. Impurities can skew coordination behavior, necessitating NMR and HPLC validation .

Q. What spectroscopic techniques are essential for characterizing this compound and its metal complexes?

  • Answer : UV-Vis spectroscopy identifies electronic transitions in metal complexes (e.g., d-d transitions in Ni(II) complexes). IR spectroscopy confirms ligand binding via shifts in N-H and C-N stretching frequencies. NMR (¹H/¹³C) resolves proton environments, while X-ray crystallography provides definitive structural data, including bond angles and coordination geometry .

Advanced Research Questions

Q. How do steric and electronic effects of this compound impact its performance in electrocatalytic CO₂ reduction?

  • Answer : The electron-donating amino groups lower the reduction potential of metal centers (e.g., Ni(II)), enhancing CO₂ activation. Steric shielding from substituents (e.g., methyl or aryl groups) can stabilize reactive intermediates, mitigating catalyst deactivation. Electrochemical studies (cyclic voltammetry) and gas chromatography (GC) quantify Faradaic efficiency and product selectivity .

Q. What strategies resolve contradictions in catalytic activity data for this compound-based complexes?

  • Answer : Discrepancies may arise from solvent effects, counterion interactions, or ligand protonation states. Controlled experiments under inert atmospheres (e.g., Ar/glovebox) minimize oxidation. Spectroelectrochemical methods (EPR, in-situ UV-Vis) correlate intermediate species with activity trends. Comparative studies using substituted analogs (e.g., 6,6′-dimethyl derivatives) isolate electronic vs. steric contributions .

Q. How can ligand modifications improve the photostability of this compound complexes in photodynamic therapy (PDT)?

  • Answer : Introducing bulky substituents (e.g., mesityl groups) at the 6,6′-positions reduces aggregation-induced quenching and shields the metal center from reactive oxygen species. Time-resolved fluorescence and singlet oxygen quantum yield measurements assess photostability. Coordination with Ru(II) or Ir(III) enhances intersystem crossing, optimizing PDT efficacy .

Q. What role does this compound play in designing redox-active metal-organic frameworks (MOFs)?

  • Answer : The ligand’s bifunctional amine groups enable covalent linkage to MOF nodes (e.g., Zn₄O clusters), while its redox activity facilitates charge transport. Postsynthetic modification (PSM) with transition metals introduces catalytically active sites. Brunauer-Emmett-Teller (BET) analysis and conductivity measurements evaluate framework stability and electronic properties .

Methodological Considerations

  • Data Validation : Cross-reference spectroscopic data with computational models (DFT) to validate electronic structures .
  • Complex Stability : Thermogravimetric analysis (TGA) assesses thermal stability, while cyclic voltammetry monitors redox reversibility .
  • Synthetic Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst loading) meticulously to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.